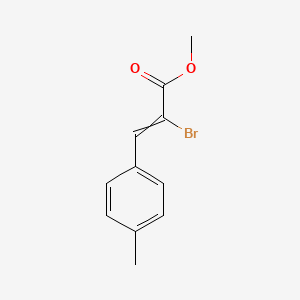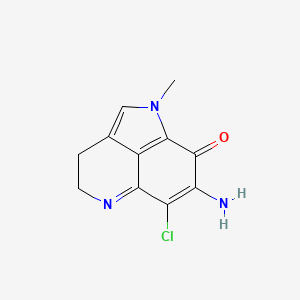
Isobatzelline C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobatzelline C is a pyrroloquinoline alkaloid isolated from the marine sponge Batzella sp. It is part of a family of compounds known for their intriguing biological activities, including cytotoxicity and inhibition of topoisomerase II
Métodos De Preparación
The total synthesis of isobatzelline C involves the construction of a highly substituted pyrrolo[4,3,2-de]quinoline skeleton. This is achieved through a benzyne-mediated cyclization-functionalization sequence . The synthesis begins with the preparation of a known indoline derivative, which undergoes a series of reactions including cyclization and chlorination to form the desired pyrroloquinoline structure
Análisis De Reacciones Químicas
Isobatzelline C undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include anhydrous solvents like tetrahydrofuran (THF), diethyl ether (Et2O), and dichloromethane (DCM) . Major products formed from these reactions often involve modifications to the pyrroloquinoline core, which can lead to derivatives with different biological activities .
Aplicaciones Científicas De Investigación
Isobatzelline C has been studied extensively for its cytotoxic activity, particularly its ability to inhibit topoisomerase II . This makes it a promising candidate for anti-cancer drug development. Additionally, it has shown potential in inhibiting HIV-1 envelope-mediated cell fusion, making it a compound of interest in antiviral research . Its unique structure also makes it a valuable target for synthetic organic chemists aiming to develop new methodologies for complex molecule construction .
Mecanismo De Acción
The mechanism of action of isobatzelline C involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division . By inhibiting this enzyme, this compound can induce cytotoxicity in rapidly dividing cells, such as cancer cells. Additionally, its ability to inhibit HIV-1 envelope-mediated cell fusion suggests that it may interfere with viral entry into host cells .
Comparación Con Compuestos Similares
Isobatzelline C is structurally similar to other marine-derived pyrroloquinoline alkaloids such as batzelline C, makaluvamine A, and discorhabdins . it is unique in its specific biological activities, particularly its dual role in inhibiting both topoisomerase II and HIV-1 envelope-mediated cell fusion . This dual activity sets it apart from other similar compounds, which may only exhibit one of these activities .
Propiedades
Número CAS |
133401-03-3 |
|---|---|
Fórmula molecular |
C11H10ClN3O |
Peso molecular |
235.67 g/mol |
Nombre IUPAC |
10-amino-9-chloro-2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one |
InChI |
InChI=1S/C11H10ClN3O/c1-15-4-5-2-3-14-9-6(5)10(15)11(16)8(13)7(9)12/h4H,2-3,13H2,1H3 |
Clave InChI |
QNUUYJZICNRMSA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C2CCN=C3C2=C1C(=O)C(=C3Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)-](/img/structure/B14276913.png)
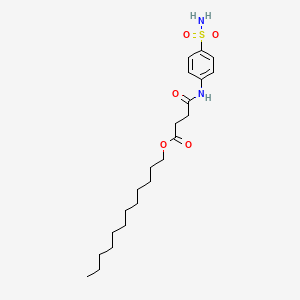
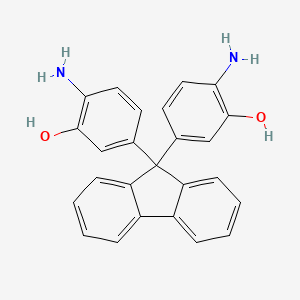
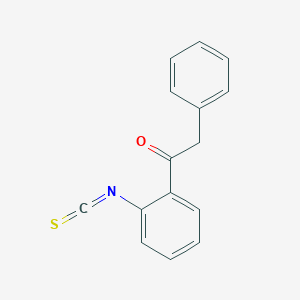
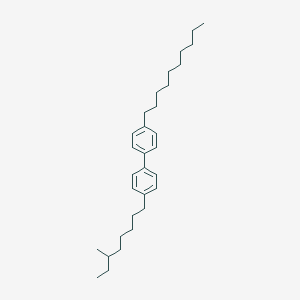
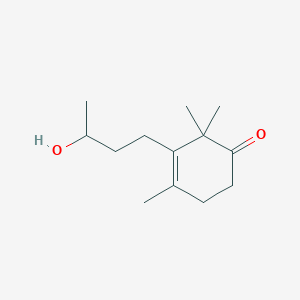
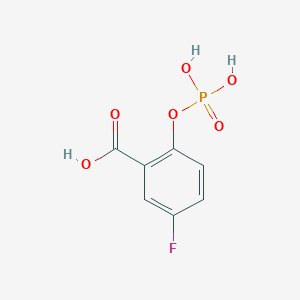
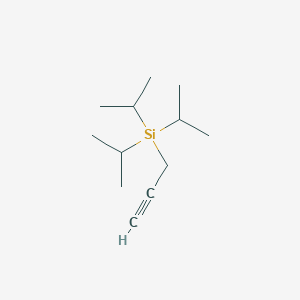
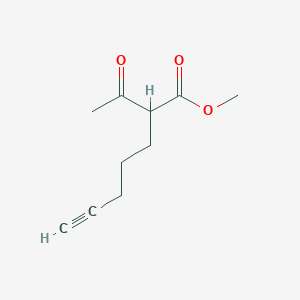
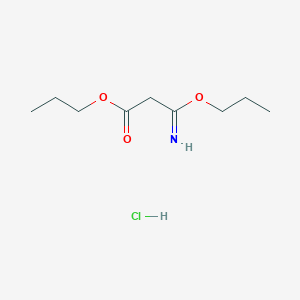
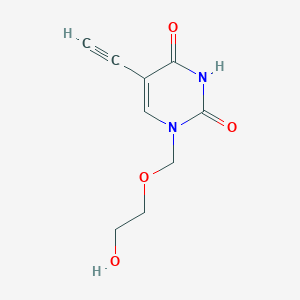
![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)
